molecular formula C8H11NS B1316151 [1-(Thiophen-2-yl)cyclopropyl]methanamine CAS No. 75180-52-8

[1-(Thiophen-2-yl)cyclopropyl]methanamine

Cat. No. B1316151
CAS RN: 75180-52-8
M. Wt: 153.25 g/mol
InChI Key: ZDLQKYNEHHPKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Thiophen-2-yl)cyclopropyl]methanamine” belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . It is a versatile chemical compound used in various scientific research. Its unique structure enables diverse applications, from drug discovery to materials synthesis, making it a valuable asset for innovation.


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular weight of [1-(Thiophen-2-yl)cyclopropyl]methanamine is 181.3 . The InChI code for this compound is 1S/C10H15NS/c11-8-10 (5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including compounds like “[1-(Thiophen-2-yl)cyclopropyl]methanamine”, have been studied for their potential anticancer properties. These compounds can interact with various biological targets and may inhibit the growth of cancer cells. The structural flexibility and the presence of the thiophene ring make them suitable for creating a diverse library of molecules to test against a range of cancer types .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are significant in the development of organic semiconductors. Their ability to conduct electricity while being processed as a polymer makes them ideal for use in electronic devices. They are particularly useful in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives are also utilized as corrosion inhibitors. This application is crucial in industrial chemistry where these compounds prevent the deterioration of metals in harsh environments. Their effectiveness in protecting metal surfaces extends the lifespan of various industrial components .

Pharmacology: Anti-inflammatory and Analgesic Effects

The pharmacological significance of thiophene derivatives includes their anti-inflammatory and analgesic effects. These properties make them valuable in the treatment of conditions that cause pain and inflammation, offering potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Thiophene compounds exhibit antimicrobial activity, which is essential in the fight against infectious diseases. They can be designed to target specific pathogens, providing a pathway for the development of new antibiotics to combat resistant strains of bacteria .

Anesthetic Applications

Some thiophene derivatives are used as anesthetics. For example, articaine, which contains a thiophene ring, is a commonly used dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing localized pain relief during dental procedures .

properties

IUPAC Name

(1-thiophen-2-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLQKYNEHHPKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575722
Record name 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Thiophen-2-yl)cyclopropyl]methanamine

CAS RN

75180-52-8
Record name 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1-Thien-2-ylcyclopropyl)methylamine is prepared from 2-thienyl acetonitrile and 1,2-dibromoethane as described in Example 1 in 57% overall yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.